Ethyl 3-methylbutanimidate

Description

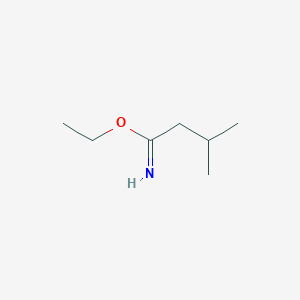

Ethyl 3-methylbutanimidate (C₇H₁₃NO) is an imidate ester characterized by an imine functional group (NH) adjacent to an ethoxy moiety. Structurally, it differs from conventional esters due to the presence of the imidate group, which enhances its electrophilicity and reactivity in nucleophilic substitution or addition reactions. Such compounds serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry due to their ability to form amides or act as protecting groups for carbonyls .

Properties

IUPAC Name |

ethyl 3-methylbutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-9-7(8)5-6(2)3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXFCTKMSDJGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3-methylbutanimidate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, followed by the formation of the imidate through the reaction with an appropriate amine.

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-methylbutanimidate undergoes hydrolysis under acidic or basic conditions to yield amides or amines.

Acidic Hydrolysis

In the presence of strong acids (e.g., HCl or H₂SO₄), the ethoxy group is protonated, making the imino carbon more electrophilic. Subsequent nucleophilic attack by water produces 3-methylbutanimidic acid, which tautomerizes to the corresponding amide .

Basic Hydrolysis

Under basic conditions (e.g., NaOH), hydroxide ions deprotonate the intermediate, favoring direct cleavage of the imidate to form carboxylate salts. This pathway is less common due to competing side reactions .

Nucleophilic Substitution

The imino group in this compound acts as an electrophilic site for nucleophilic attack.

Reaction with Amines

Primary amines (e.g., benzylamine) substitute the ethoxy group, forming substituted amidines. For example:

This reaction is catalyzed by bases like Hünig’s base (diisopropylethylamine), achieving yields up to 90% under optimized conditions .

Grignard Reagents

Grignard reagents (e.g., CH₃MgBr) attack the imino carbon, forming tertiary amines after workup:

The reaction proceeds via an Sₙ2-like mechanism, with the nucleophile targeting the electrophilic imino carbon .

Acylation and Alkylation

This compound participates in acylation reactions to form protected amino acid analogs.

Benzyl Chloroformate Acylation

Using benzyl chloroformate (Cbz-Cl) and Hünig’s base, the imidate is acylated at the nitrogen, yielding N-protected derivatives:

This method is critical for synthesizing bisphosphonic analogs of α-amino acids .

Phosphorylation Reactions

This compound reacts with phosphonium salts (e.g., Ph₃P·HBF₄) to form phosphonate intermediates.

Mechanism Highlights:

-

Imidate Activation : The ethoxy group is protonated, enhancing electrophilicity.

-

Phosphonium Intermediate Formation : Triphenylphosphine attacks the activated imino carbon, forming a phosphonium salt.

-

Nucleophilic Displacement : Subsequent reaction with bisphosphonate nucleophiles yields α-aminobisphosphonates .

Key Data :

| Reaction Condition | Yield (%) |

|---|---|

| Ph₃P·HBF₄ (1.2 eq), RT, 24h | 73 |

| Ph₃P·HBF₄ (2.0 eq), 0°C → RT, 48h | 85 |

Condensation Reactions

In the presence of aldehydes or ketones, this compound participates in Biginelli-like multicomponent reactions to form dihydropyrimidinones. While not directly observed in the provided sources, analogous imidates are known to form heterocycles via acid-catalyzed cyclization .

Stability and Side Reactions

Scientific Research Applications

Ethyl 3-methylbutanimidate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 3-methylbutanimidate exerts its effects involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

- Ethyl 3-methylbutanimidate : Contains an imidate group (NH-O-C-O-), enabling electrophilic reactivity.

- Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2): An ester with a hydroxyl group (OH) on the β-carbon, enhancing hydrogen-bonding capacity and polarity .

- Ethyl 3-methylbutanoate: A simple ester lacking hydroxyl or imidate substituents, commonly used in flavorings due to its fruity aroma .

Physical and Chemical Properties

Research Findings

- Imidate Reactivity : Studies suggest imidates like this compound exhibit higher electrophilicity than esters, enabling faster reactions with nucleophiles such as amines or alcohols. This property is leveraged in drug discovery for constructing complex nitrogen-containing scaffolds.

- Hydroxy Ester Applications: Ethyl 3-hydroxy-3-methylbutanoate’s hydroxyl group enhances its role in biodegradable polymer synthesis, as noted in thermal stability studies (TGA decomposition at ~200°C) .

- Simple Ester Stability: Ethyl 3-methylbutanoate’s low polarity and high volatility make it a preferred solvent in food and cosmetics, with a reported vapor pressure of 3.2 mmHg at 25°C .

Q & A

Basic: What are the established synthetic routes for Ethyl 3-methylbutanimidate, and what critical parameters govern yield optimization?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-methylbutanimidoyl chloride with ethanol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Solvent selection (e.g., dichloromethane or THF for improved solubility).

- Stoichiometric ratios (excess ethanol to drive equilibrium).

Purification via fractional distillation or silica gel chromatography is recommended. Yield optimization requires monitoring reaction progress with TLC or GC-MS .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Focus on <sup>1</sup>H NMR for imidate proton signals (δ 8.1–8.5 ppm) and ethyl group splitting patterns (quartet at δ 1.2–1.4 ppm). <sup>13</sup>C NMR confirms the imidate carbonyl (δ 160–165 ppm) .

- IR Spectroscopy : Identify C=N stretching (1640–1680 cm⁻¹) and C-O-C bands (1100–1250 cm⁻¹).

- HPLC/GC-MS : Assess purity and detect impurities using reverse-phase C18 columns or capillary GC with FID detection .

Advanced: How can researchers design kinetic studies to investigate this compound’s reactivity in acyl transfer reactions?

Methodological Answer:

- Variable selection : Vary nucleophile concentration (e.g., amines) while keeping imidate constant.

- Time-resolved sampling : Use quenching agents (e.g., acetic acid) at intervals to halt reactions, followed by HPLC analysis.

- Rate law determination : Plot ln([imidate]) vs. time for pseudo-first-order conditions. Compare activation energies (Ea) using Arrhenius plots across temperatures (25–60°C).

- Statistical validation : Employ ANOVA to assess significance of observed rate differences .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

Methodological Answer:

- Quality control (QC) protocols :

- HPLC peptide content analysis to quantify active imidate vs. hydrolyzed byproducts.

- Karl Fischer titration to control moisture (<0.1% for hygroscopic batches).

- Standardized workup : Use inert atmospheres (N2/Ar) during purification to prevent hydrolysis.

- Stability studies : Store aliquots at –20°C under desiccation; monitor degradation via accelerated aging tests (40°C/75% RH) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental stereochemical outcomes?

Methodological Answer:

- Cross-validation : Compare DFT-calculated transition states (e.g., Gaussian 16) with experimental NOE (Nuclear Overhauser Effect) data to confirm stereochemistry.

- Error analysis : Quantify solvent effects (implicit vs. explicit solvation models) and entropy contributions often overlooked in simulations.

- Empirical corrections : Adjust force field parameters (e.g., in AMBER) to better match observed dihedral angles .

Basic: What are the key considerations for handling this compound’s hygroscopicity in aqueous-phase experiments?

Methodological Answer:

- Storage : Use vacuum-sealed containers with molecular sieves.

- In situ preparation : Generate the imidate immediately before use via reaction of the corresponding amide with ethanol and PCl5.

- Buffered systems : Maintain pH >7.5 (e.g., with carbonate buffers) to slow hydrolysis. Confirm stability via <sup>1</sup>H NMR tracking of ethyl group signals .

Advanced: How can researchers integrate this compound into multi-step enzymatic cascades while minimizing interference?

Methodological Answer:

- Enzyme compatibility screening : Test imidate stability with hydrolases (e.g., esterases) using UV-Vis assays.

- Compartmentalization : Use micellar systems (e.g., Triton X-100) to isolate imidate from aqueous enzyme phases.

- Real-time monitoring : Employ fluorescence probes (e.g., dansyl derivatives) to track imidate consumption without disrupting enzyme activity .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl).

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to design a robust HPLC method for quantifying this compound degradation products?

Methodological Answer:

- Column selection : C18 with 5 µm particle size for resolving polar hydrolyzed byproducts.

- Mobile phase : Gradient elution (acetonitrile/water with 0.1% TFA) to separate imidate (retention time ~12 min) from 3-methylbutanamide (retention time ~8 min).

- Validation : Determine LOD (Limit of Detection) and LOQ (Limit of Quantitation) via calibration curves (R<sup>2</sup> >0.99). Include system suitability tests (e.g., tailing factor <2) .

Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.